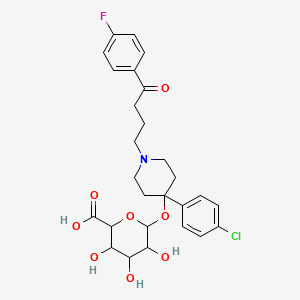

Haloperidol beta-D-Glucuronide

Description

Overview of Glucuronidation as a Major Phase II Metabolic Pathway

Glucuronidation is a primary Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of substances, including drugs, toxins, and endogenous compounds like hormones. nih.govxcode.lifewikipedia.org This process involves the enzymatic transfer of a glucuronic acid molecule from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. nih.gov The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the substrate, making it less toxic and more easily excretable from the body via urine or bile. nih.govxcode.lifewikipedia.org Glucuronidation can be the primary metabolic route for some compounds or a secondary step following Phase I reactions such as hydroxylation. nih.gov

Significance of Uridine Diphosphate Glucuronosyltransferases (UGTs) in Xenobiotic Metabolism

The enzymes responsible for catalyzing glucuronidation are the Uridine Diphosphate Glucuronosyltransferases (UGTs). nih.gov These enzymes are a superfamily of proteins primarily located in the endoplasmic reticulum of various tissues, with the liver being the principal site. wikipedia.orgtandfonline.com In humans, there are 19 known functional UGTs, categorized into families and subfamilies such as UGT1A, UGT2A, and UGT2B. xcode.lifenih.gov These enzymes exhibit broad and often overlapping substrate specificities, enabling them to metabolize a wide variety of structurally diverse xenobiotics (foreign compounds). nih.govxiahepublishing.com The activity of UGT enzymes is a critical determinant in the clearance and detoxification of numerous drugs and environmental toxins. tandfonline.com

Contextualization of Haloperidol (B65202) Metabolism within Hepatic Biotransformation Systems

Haloperidol's metabolism is a prime example of the liver's intricate biotransformation capabilities. While Phase I metabolism of haloperidol, involving oxidation and reduction, is primarily carried out by CYP enzymes, particularly CYP3A4, the subsequent Phase II glucuronidation is the dominant pathway for its clearance. nih.govnih.govresearchgate.net In vitro studies have shown that the formation of Haloperidol beta-D-Glucuronide is a major metabolic event. doi.org Research has identified that two types of glucuronides are formed from haloperidol: an O-glucuronide and an N-glucuronide, with the O-glucuronide being the major metabolite. doi.orgnih.gov

The formation of Haloperidol O-glucuronide is catalyzed by multiple UGT isoforms, specifically UGT1A4, UGT1A9, and UGT2B7. doi.orgnih.gov In contrast, the minor N-glucuronide metabolite is formed exclusively by UGT1A4. doi.orgnih.gov The kinetic parameters of these enzymes play a crucial role in determining the rate and extent of haloperidol glucuronidation.

Table 1: Kinetic Parameters of UGT Isoforms in Haloperidol O-Glucuronidation

| UGT Isoform | Km (μM) | Vmax (nmol·min−1·mg−1) |

| UGT1A4 | 64 | 0.6 |

| UGT1A9 | 174 | 2.3 |

| UGT2B7 | 45 | 1.0 |

| Human Liver Microsomes (HLM) | 85 | 3.2 |

| Data sourced from a study on human UDP-glucuronosyltransferase isoforms involved in haloperidol glucuronidation. nih.gov |

Further research has quantified the relative contributions of these UGT isoforms to haloperidol O-glucuronidation in human liver microsomes. These studies reveal that UGT2B7 is the primary enzyme responsible for this metabolic step.

Table 2: Estimated Contributions of UGT Isoforms to Haloperidol O-Glucuronidation in Human Liver Microsomes

| UGT Isoform | Contribution (%) |

| UGT1A4 | ~10 |

| UGT1A9 | ~20 |

| UGT2B7 | ~70 |

| Data based on estimations using the relative activity factor. pharmgkb.orgnih.gov |

The significant role of UGT2B7 is further supported by inhibition studies, where gemfibrozil, an inhibitor of UGT2B7, prominently reduces the formation of Haloperidol O-glucuronide. doi.orgnih.gov The formation of this compound is a critical step in the detoxification and elimination of haloperidol, and the activity of the UGT enzymes, particularly UGT2B7, is a key factor influencing the drug's pharmacokinetic profile.

Structure

3D Structure

Properties

Molecular Formula |

C27H31ClFNO8 |

|---|---|

Molecular Weight |

552.0 g/mol |

IUPAC Name |

6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36) |

InChI Key |

ZFNLYKVTHNLKNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Formation and Characterization of Haloperidol Beta D Glucuronide

Predominance of Haloperidol (B65202) Glucuronidation in Hepatic Metabolism

The liver is the primary site of haloperidol metabolism, where it undergoes several transformations. Among these, glucuronidation is the most significant pathway.

Quantitative Contribution to Total Haloperidol Biotransformation in Vivo

In the human body, glucuronidation is the main metabolic route for haloperidol, accounting for a substantial portion of its breakdown. pharmgkb.org Studies have shown that this process is responsible for approximately 50-60% of haloperidol's biotransformation in vivo. pharmgkb.orgdrugbank.com This high percentage underscores the critical role of glucuronidation in the clearance of haloperidol from the system. nih.gov In psychiatric patients receiving regular haloperidol treatment, the plasma concentration of haloperidol glucuronide is the highest among all its metabolites. drugbank.comnih.gov

Relative Significance Compared to Other Metabolic Pathways of Haloperidol

Besides glucuronidation, haloperidol is metabolized through other pathways, including reduction, N-dealkylation, and pyridinium (B92312) formation. drugbank.com The reduction pathway accounts for about 23% of haloperidol's biotransformation. drugbank.com The remaining 20-30% is metabolized via oxidative N-dealkylation and the formation of pyridinium metabolites. drugbank.com

The enzymes involved in these processes include cytochrome P450 (CYP) isoforms, carbonyl reductase, and uridine (B1682114) di-phosphoglucose glucuronosyltransferase (UGT) enzymes. drugbank.comnih.gov Specifically, CYP3A4 is the major CYP isoform responsible for haloperidol metabolism in humans. drugbank.comnih.gov While there is significant variability in the activity of CYP-mediated reactions, the glucuronidation and carbonyl reduction pathways show less variation. nih.gov

Table 1: Metabolic Pathways of Haloperidol

| Metabolic Pathway | Percentage of Biotransformation | Key Enzymes/Processes |

|---|---|---|

| Glucuronidation | 50-60% | UGT1A4, UGT1A9, UGT2B7 |

| Reduction | ~23-25% | Carbonyl reductase |

| N-dealkylation & Pyridinium Formation | ~20-30% | CYP3A4, CYP2D6 |

Structural Characterization of Haloperidol Glucuronide Conjugates

The process of glucuronidation involves the attachment of a glucuronic acid molecule to haloperidol, which increases its water solubility and facilitates its excretion. ontosight.ai This can occur at different positions on the haloperidol molecule.

Identification of O-Glucuronide as the Primary Site of Modification

The primary site of glucuronidation on the haloperidol molecule is the hydroxyl group, forming an O-glucuronide. pharmgkb.orgresearchgate.net This has been confirmed through various in vitro studies using human liver microsomes. researchgate.net The resulting metabolite, haloperidol O-glucuronide, is the major glucuronide observed. researchgate.netmdpi.com

In Vitro Detection and Characterization of N-Glucuronide

In addition to the major O-glucuronide, an N-glucuronide of haloperidol has also been identified in in vitro experiments. pharmgkb.orgresearchgate.net This minor metabolite is formed, albeit at much lower levels, through the attachment of glucuronic acid to a nitrogen atom on the piperidine (B6355638) ring. researchgate.netmdpi.com Studies have suggested that the UGT1A4 enzyme may be responsible for the formation of this N-glucuronide. researchgate.net

Enzymology and Kinetics of Haloperidol Glucuronidation

Identification of Human UDP-Glucuronosyltransferase Isoforms Catalyzing Haloperidol (B65202) Glucuronidation

The formation of Haloperidol beta-D-Glucuronide is not a monolithic process but rather a concerted effort of several UGT isoforms, each exhibiting distinct substrate specificities and contributions.

Role of UGT2B7 in O-Glucuronidation of Haloperidol

Extensive research has pinpointed UGT2B7 as the primary enzyme responsible for the O-glucuronidation of haloperidol in the human liver. nih.govdoi.org Studies using a panel of human liver microsomes (HLM) have shown a significant correlation between the rate of haloperidol O-glucuronidation and the activity of UGT2B7, as measured by its probe substrate, zidovudine. nih.govdoi.org Further evidence comes from inhibition studies, where gemfibrozil, a known inhibitor of UGT2B7, markedly reduced the formation of haloperidol O-glucuronide in pooled HLM. nih.gov The estimated contribution of UGT2B7 to this specific metabolic pathway is approximately 70%, highlighting its dominant role. nih.gov

Contribution of UGT1A9 to O-Glucuronidation of Haloperidol

While UGT2B7 is the major player, UGT1A9 also contributes to the O-glucuronidation of haloperidol. nih.govdoi.org Although not the primary enzyme, its involvement is significant, with studies estimating its contribution to be around 20% of the total O-glucuronidation in human liver microsomes. nih.gov The catalytic activity of recombinant UGT1A9 towards haloperidol has been demonstrated, confirming its role in this metabolic pathway. doi.org

Specificity of UGT1A4 for N-Glucuronidation of Haloperidol

A key finding in the study of haloperidol metabolism is the unique specificity of UGT1A4 for N-glucuronidation. nih.govdoi.org Unlike O-glucuronidation, which is catalyzed by multiple UGT isoforms, the formation of haloperidol N-glucuronide is solely catalyzed by UGT1A4. nih.govdoi.org This isoform has a known preference for tertiary amine substrates, a characteristic that aligns with the structure of haloperidol. doi.org The formation of the N-glucuronide is considered a minor metabolic pathway compared to O-glucuronidation. nih.gov

Enzyme Kinetic Analysis of Haloperidol Glucuronidation

To understand the efficiency and capacity of the enzymatic reactions involved in haloperidol glucuronidation, kinetic analyses are essential. These studies provide crucial parameters that describe the interaction between the enzyme and the substrate.

Determination of Apparent Michaelis-Menten Kinetic Parameters (Km, Vmax) in Human Liver Microsomes

The kinetics of haloperidol O-glucuronidation in human liver microsomes (HLM) have been shown to follow a monophasic pattern, which can be described by the Michaelis-Menten equation. doi.org This model yields two key parameters: the Michaelis constant (Km) and the maximum velocity (Vmax).

The apparent Km for haloperidol O-glucuronidation in pooled HLM has been determined to be 85 ± 10 μM . doi.org This value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.

The Vmax , or the maximum rate of the reaction when the enzyme is saturated with the substrate, was found to be 3.2 ± 0.1 nmol/min/mg of protein . doi.org

Kinetic analyses of the individual recombinant UGT isoforms involved in O-glucuronidation have also been performed, revealing distinct kinetic profiles for each enzyme.

Below is an interactive table summarizing the kinetic parameters for haloperidol O-glucuronidation by human liver microsomes and recombinant UGT isoforms.

| Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/min/mg) |

| Human Liver Microsomes (HLM) | 85 ± 10 | 3.2 ± 0.1 |

| Recombinant UGT1A4 | 64 | 0.6 |

| Recombinant UGT1A9 | 174 | 2.3 |

| Recombinant UGT2B7 | 45 | 1.0 |

Data sourced from research on human liver microsomes and recombinant UGT isoforms. nih.govdoi.org

Species-Specific Differences in Haloperidol Glucuronidation Enzymes

Significant variations in drug metabolism are often observed between different species, and the glucuronidation of haloperidol is no exception. oup.com These differences are critical to consider when extrapolating preclinical data from animal models to humans. nih.gov

Glucuronidation Activity and Kinetic Parameters in Rat Liver Microsomes

In contrast to the multiple isoforms involved in humans, studies with rat liver microsomes (RLM) indicate a more limited set of enzymes responsible for haloperidol glucuronidation. Incubation of haloperidol with RLM results in the formation of a single glucuronide peak. nih.gov

Kinetic analysis of this reaction in RLM using a single enzyme Michaelis-Menten model revealed the following parameters:

| Parameter | Value |

|---|---|

| Km | 61 +/- 7.2 μM |

| Vmax | 271.9 +/- 10.1 pmol/min/mg protein |

Identification of Rat UGT Isoforms (UGT2B1, UGT2B12) Involved in Haloperidol Glucuronidation

Further investigation into the specific rat UGT isoforms has identified the UGT2B family as the primary contributors. nih.gov Inhibition studies using substrate probes for specific isoforms have elucidated the roles of UGT2B1 and UGT2B12. The use of testosterone (B1683101), a substrate for UGT2B1, resulted in a 40% inhibition of haloperidol glucuronidation. nih.gov More strikingly, borneol, a substrate for UGT2B12, led to a 90% inhibition. nih.gov These findings strongly suggest that UGT2B12 is the predominant isoform responsible for haloperidol glucuronidation in rats, with a smaller contribution from UGT2B1. nih.gov

Comparative Enzymatic Activity and Isoform Contribution Across Species

The comparison of haloperidol glucuronidation between humans and rats highlights significant species-specific differences. While humans utilize a combination of UGT1A and UGT2B family members for O-glucuronidation, rats appear to rely predominantly on the UGT2B family. doi.orgnih.gov

Notably, human UGT1A4 is capable of producing both O- and N-glucuronides of haloperidol. doi.org In contrast, the orthologous UGT1A4 in rats is not functional, which explains the absence of N-glucuronide formation in this species. doi.org

These disparities in the specific UGT isoforms and their respective contributions underscore the importance of understanding species-specific metabolic pathways when evaluating the disposition of drugs like haloperidol.

Analytical Methodologies for Haloperidol Beta D Glucuronide Research

Development of High-Resolution Chromatographic and Mass Spectrometric Methods

The accurate analysis of Haloperidol (B65202) beta-D-Glucuronide is often accomplished through a combination of chromatographic separation and mass spectrometric detection. These methods provide the necessary sensitivity and specificity to distinguish the metabolite from the parent drug and other related compounds in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of haloperidol and its metabolites. nih.gov While direct analysis of the glucuronide conjugate is possible, a common strategy involves enzymatic hydrolysis to release the parent haloperidol, which is then quantified by HPLC. nih.gov The development of a robust HPLC method is critical for ensuring accurate quantification.

Several isocratic HPLC systems have been developed for the analysis of haloperidol. nih.gov A typical method involves a C18 or a Hypersil CPS5 stationary phase. nih.govscielo.br The mobile phase composition is crucial for achieving good separation. One established method uses a mobile phase consisting of potassium dihydrogen phosphate (B84403), acetonitrile (B52724), and triethylamine (B128534) (TEA), with the pH adjusted using o-phosphoric acid. scielo.brresearchgate.net Another system employs a mix of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. nih.gov Detection is commonly performed using a UV/VIS detector at wavelengths of 230 nm or 245 nm, depending on the specific compounds being analyzed. nih.govscielo.br Method validation is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scielo.brscielo.br For instance, one validated method demonstrated linearity for haloperidol in the range of 1-16 µg/mL, with an LOD of 0.045 µg/mL and an LOQ of 0.135 µg/mL. scielo.brresearchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | C18 Column scielo.brresearchgate.net | Hypersil CPS5 nih.gov |

| Mobile Phase | 100 mM Potassium Dihydrogen Phosphate–Acetonitrile–TEA (10:90:0.1, v/v/v), pH 3.5 scielo.brresearchgate.net | Acetonitrile (67%) and 10 mM Ammonium Acetate, pH 5.4 nih.gov |

| Flow Rate | 2 mL/min scielo.brresearchgate.net | 1 mL/min nih.gov |

| Detection | UV/VIS at 230 nm scielo.brresearchgate.net | UV at 245 nm (Haloperidol) / 220 nm (Metabolites) nih.gov |

| Internal Standard | Loratidine scielo.br | Diphenylamine omicsonline.org |

For enhanced sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying haloperidol and its metabolites in biological fluids like plasma and urine. researchgate.netresearchgate.net This technique is sensitive enough to measure concentrations within the therapeutic range and can distinguish between multiple analytes in a single run. nih.goveuchembioj.com

The process typically begins with sample preparation, often involving solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. researchgate.net The extract is then injected into a liquid chromatography system, frequently an ultra-high performance liquid chromatography (UPLC) system for faster and more efficient separations. oup.com A common setup uses a reversed-phase column, such as a Restek PFP Propyl C18 column, with a gradient mobile phase of ammonium formate (B1220265) and acetonitrile. researchgate.net

Following chromatographic separation, the analytes are ionized, typically using a turbo-ion spray or electrospray ionization (ESI) source, and detected by a tandem mass spectrometer (e.g., a triple quadrupole). researchgate.net The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.net For haloperidol, this highly selective monitoring allows for accurate quantification even at low concentrations, with validated methods achieving lower limits of quantification (LLOQ) of 1 ng/mL in plasma. euchembioj.com The use of a deuterated internal standard, such as Haloperidol-D4, is essential for accurate quantification. oup.com

| Parameter | Description |

|---|---|

| Sample Preparation | Solid Phase Extraction (SPE) (Oasis HLB) researchgate.net |

| LC System | Waters Acquity UPLC® oup.com |

| Column | Restek PFP Propyl C18 (50 mm × 2.1 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of 2 mM Ammonium Formiate (pH 2.7) and Acetonitrile researchgate.net |

| Ionization | Turbo-ion spray in positive ion mode researchgate.net |

| MS Detector | Xevo TQ-MS (Triple Quadrupole) oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Internal Standard | Haloperidol-D4 oup.com |

Untargeted metabolite profiling, which aims to identify all detectable metabolites in a sample, requires high-resolution mass spectrometry. nih.govlbl.gov Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC/TOF-MS or LC-Q-TOF-MS) is a powerful tool for this purpose and has been instrumental in the initial identification of Haloperidol beta-D-Glucuronide in urine. oup.comresearchgate.net

Unlike triple quadrupole instruments that target specific mass transitions, TOF analyzers measure the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov This allows for the determination of the elemental composition of an unknown compound. In a typical workflow, a biological sample is analyzed by LC-Q-TOF-MS, generating a complex dataset of features, each with a unique m/z value and retention time. nih.govnih.gov

For haloperidol metabolite research, an Agilent 1290 LC system coupled to an Agilent 6530 Q-TOF has been used. oup.com The high mass accuracy of the TOF detector allows researchers to propose a molecular formula for a previously unknown metabolite peak. By comparing the accurate mass of the parent drug with the unknown metabolite, the nature of the metabolic transformation can be deduced. The presence of a mass difference corresponding to glucuronic acid is a key indicator of a glucuronide conjugate. This identification is then typically confirmed through targeted tandem MS (MS/MS) experiments and enzymatic hydrolysis. oup.comnih.gov

| Component | Specification |

|---|---|

| LC System | Agilent 1290 LC system |

| MS System | Agilent 6530 Q-TOF (in TOF mode) |

| Column | Phenomenex Kinetex® Phenyl-Hexyl (2.1 × 50 mm, 2.6 µm) |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

| Purpose | Initial identification of haloperidol glucuronide in urine |

Application of Enzymatic Hydrolysis in Metabolite Analysis

Enzymatic hydrolysis is a critical step in the analysis of glucuronide conjugates. It serves both as a confirmatory tool and as a necessary sample preparation step for many quantitative assays.

The identity of a suspected glucuronide metabolite, such as this compound, is confirmed by treatment with the enzyme β-glucuronidase. nih.govoup.com This enzyme specifically catalyzes the hydrolysis of the glucuronic acid moiety from the aglycone (the parent molecule).

To ensure complete and reproducible cleavage of the glucuronide conjugate for accurate quantification, the conditions for enzymatic hydrolysis must be optimized. mdpi.com Key parameters that require optimization include the source and concentration of the β-glucuronidase enzyme, incubation temperature, pH, and incubation time. researchgate.netresearchgate.net

For haloperidol analysis, research has shown that an incubation temperature of 60°C is optimal for the IMCSzyme™ β-glucuronidase. oup.com The duration of the incubation is also critical. Studies have assessed various time points, including 15, 30, 45, 60, 90, and 120 minutes, to determine the time required for complete hydrolysis. oup.com A typical validated procedure for urine samples involves diluting the sample with a master mix containing a high concentration of β-glucuronidase (e.g., ≥3,625 U/mL) in a phosphate buffer and incubating the mixture at 60°C for 60 minutes. oup.com Optimizing these conditions is essential for research applications to ensure that the measured concentration of the aglycone accurately reflects the total concentration of the metabolite present in the sample.

| Parameter | Condition/Value Investigated |

|---|---|

| Enzyme | β-glucuronidase (IMCSzyme™) |

| Enzyme Concentration | ≥3,625 U/mL |

| Temperature | 60°C (determined as optimal) |

| Incubation Time | 15, 30, 45, 60, 90, and 120 minutes |

| pH | 7.5 (using phosphate buffer) |

| Matrix | Urine |

In Vitro Experimental Models for Glucuronidation Studies

In vitro models are fundamental in drug metabolism research, providing a controlled environment to study specific metabolic reactions. For this compound, these models have been crucial in identifying the enzymes responsible for its formation and in understanding the kinetics of this process.

Application of Human Liver Microsomes (HLM) for Metabolic Pathway Elucidation

Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs). youtube.com They are a standard tool for studying the glucuronidation of drugs.

In the context of haloperidol, studies using HLMs have been instrumental in demonstrating that glucuronidation is a major metabolic pathway. pharmgkb.orgnih.govnih.gov Research has shown that incubating haloperidol with HLMs in the presence of the cofactor UDP-glucuronic acid (UDPGA) results in the formation of two glucuronide metabolites. nih.govdoi.orgresearchgate.net The major metabolite is identified as Haloperidol O-glucuronide (the beta-D-glucuronide form), with a minor N-glucuronide also being produced. nih.govdoi.orgresearchgate.net

Utilization of Recombinant UDP-Glucuronosyltransferases for Isoform-Specific Characterization

To pinpoint the specific UGT isoforms responsible for haloperidol's glucuronidation, researchers utilize recombinant UGT enzymes. These are individual UGT enzymes produced in cell lines, allowing for the study of each isoform's contribution to a metabolic reaction in isolation.

Studies with a panel of recombinant human UGTs have revealed that Haloperidol O-glucuronidation is catalyzed by three specific isoforms: UGT1A4, UGT1A9, and UGT2B7. nih.govdoi.org In contrast, Haloperidol N-glucuronidation is exclusively catalyzed by UGT1A4. nih.govdoi.orgresearchgate.net

By employing the concept of a relative activity factor, the quantitative contribution of each isoform to the O-glucuronidation in HLMs has been estimated. The results indicate that UGT2B7 is the primary contributor, accounting for approximately 70% of the reaction. nih.govdoi.orgresearchgate.net UGT1A9 is responsible for about 20%, and UGT1A4 contributes the remaining 10%. nih.govdoi.orgresearchgate.net

The kinetic parameters for each of these recombinant UGTs in the O-glucuronidation of haloperidol have also been determined, as detailed in the table below.

Table 1: Kinetic Parameters of Recombinant UGTs in Haloperidol O-Glucuronidation

| UGT Isoform | Km (μM) | Vmax (nmol·min⁻¹·mg⁻¹) |

|---|---|---|

| UGT1A4 | 64 | 0.6 |

| UGT1A9 | 174 | 2.3 |

| UGT2B7 | 45 | 1.0 |

Data sourced from studies on recombinant UGT enzymes. nih.govdoi.org

Use of Rat Liver Microsome Models in Comparative Metabolism Research

Rat liver microsomes (RLMs) are frequently used in preclinical drug metabolism studies to provide comparative data against human metabolism. In the case of haloperidol, RLM models have been used to investigate species differences in glucuronidation.

Studies with RLMs have shown the formation of a single haloperidol glucuronide peak when incubated with haloperidol and UDPGA. nih.gov The identity of this peak as this compound was confirmed through various analytical techniques, including β-glucuronidase hydrolysis and LC/MS/MS analysis. nih.gov

Kinetic analysis in RLMs revealed an apparent Vmax of 271.9 ± 10.1 pmoles min⁻¹ mg protein⁻¹ and a Km of 61 ± 7.2 μM for haloperidol glucuronidation. nih.gov Further investigations using Gunn rats, which have a deficiency in certain UGT enzymes, and phenobarbital-induced RLMs pointed towards the predominant involvement of the UGT2B family in this process in rats. nih.gov Inhibition studies with substrates for specific UGT2B isoforms in rats, namely testosterone (B1683101) (for UGT2B1) and borneol (for UGT2B12), indicated that UGT2B12 and UGT2B1 are the primary catalysts for haloperidol glucuronidation in this species. nih.gov These findings highlight potential species-specific differences in the metabolism of haloperidol.

Biochemical and Mechanistic Implications of Haloperidol Beta D Glucuronide Formation

Contribution to Overall Haloperidol (B65202) Metabolic Disposition and Variability

The conjugation of haloperidol with glucuronic acid to form Haloperidol beta-D-Glucuronide is a pivotal step in its biotransformation, profoundly influencing its clearance from the body and contributing to the diverse metabolic profiles observed across different individuals.

Glucuronidation stands as the primary metabolic pathway for haloperidol, accounting for a substantial 50-60% of its metabolism in the human body. drugbank.compharmgkb.org This process, occurring predominantly in the liver, transforms the lipophilic haloperidol into the more water-soluble this compound, facilitating its excretion and representing the largest proportion of its intrinsic hepatic clearance. drugbank.comnih.gov The liver's extensive metabolic activity means that less than 1% of the parent haloperidol is excreted unchanged in the urine. pharmgkb.org In psychiatric patients undergoing regular haloperidol treatment, plasma concentrations of this compound are the highest among all its metabolites. drugbank.com

The formation of two types of glucuronides has been identified in vitro: O-glucuronide and N-glucuronide, with the former being the major metabolite by a factor of more than ten. pharmgkb.org This extensive first-pass metabolism in the liver significantly reduces the oral bioavailability of haloperidol. drugbank.com Unlike some other drug glucuronides, this compound is not reversed by enzymes from gut bacteria, ensuring its elimination once formed. pharmgkb.org

The extensive metabolism of haloperidol, particularly through glucuronidation, leads to considerable interindividual variability in its pharmacokinetics. drugbank.com This variability is a key factor in differing patient responses and the incidence of adverse effects.

The primary enzymes responsible for the O-glucuronidation of haloperidol are the UDP-glucuronosyltransferases (UGTs). Research has identified three main isoforms involved:

UGT2B7: Accounts for approximately 70% of the process. pharmgkb.org

UGT1A9: Contributes about 20%. pharmgkb.org

UGT1A4: Responsible for the remaining 10%. pharmgkb.org

The N-glucuronidation of haloperidol, a minor pathway, is catalyzed solely by UGT1A4. pharmgkb.org While large variations are observed in the CYP-mediated metabolism of haloperidol, the glucuronidation and carbonyl reduction pathways appear to show smaller variations. nih.gov However, glucuronidation is still considered a major contributing factor to the interindividual differences in haloperidol metabolism. nih.gov

Genetic polymorphisms in drug-metabolizing enzymes, particularly CYP2D6, have been shown to be a significant source of inter-patient variability in haloperidol's pharmacokinetics. drugbank.com While the direct influence of genetic variants of UGT enzymes on haloperidol metabolism is an area of ongoing investigation, the established role of different UGT isoforms highlights a potential source of this variability.

Table 1: UDP-glucuronosyltransferase (UGT) Isoforms Involved in Haloperidol Glucuronidation

| UGT Isoform | Approximate Contribution to O-glucuronidation | Other Notes |

| UGT2B7 | 70% | |

| UGT1A9 | 20% | |

| UGT1A4 | 10% | Also solely responsible for N-glucuronidation. |

Modulatory Effects of this compound on Enzyme Activities

Detailed research findings on the direct modulatory effects of this compound on enzyme activities, including the inhibition of carbonyl group reduction and its influence on the uptake of other compounds into liver cells, are not extensively available in the current body of scientific literature. The existing research primarily focuses on the metabolism of the parent drug, haloperidol, and the inhibitory effects of haloperidol and its other non-glucuronide metabolites on various enzyme systems. Therefore, the following subsections cannot be addressed with scientifically accurate and verifiable information at this time.

Theoretical and Computational Modeling of Haloperidol Glucuronidation Pathways

The metabolic fate of haloperidol, a process dominated by glucuronidation, is a key determinant of its pharmacokinetic profile and subsequent clinical effects. Given the significant interindividual variability in haloperidol plasma concentrations, theoretical and computational modeling approaches have become indispensable tools for dissecting and predicting the intricacies of its metabolic pathways. nih.gov These models provide a quantitative framework to understand how factors like genetics, disease states, and co-administered drugs influence the formation of this compound.

Integration of Glucuronidation into Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in virtual human populations. nih.gov For a drug like haloperidol, which is almost completely metabolized with extensive hepatic clearance, accurately modeling its metabolic pathways is crucial for the predictive power of any PBPK model. nih.gov Glucuronidation represents the most significant metabolic route, accounting for over 50% of haloperidol's elimination. nih.govpharmgkb.org

The development of PBPK models for haloperidol, often using platforms such as PK-Sim®, involves the integration of in vitro enzymatic data to define the elimination processes. nih.govnih.gov The model incorporates detailed information on the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for haloperidol's conjugation. Research has identified that Haloperidol O-glucuronidation, the primary reaction, is catalyzed by UGT1A4, UGT1A9, and UGT2B7, while the minor N-glucuronidation pathway is handled exclusively by UGT1A4. nih.govdoi.org

The kinetic parameters for these enzymatic reactions, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are determined through experiments with human liver microsomes (HLM) and recombinant UGT isoforms. doi.org These values are then used as inputs for the PBPK model to simulate the rate and extent of this compound formation in the liver. nih.gov

Table 1: In Vitro Kinetic Parameters for Haloperidol O-Glucuronidation by Human UGT Isoforms

| UGT Isoform | Km (μM) | Vmax (nmol·min−1·mg−1) |

| HLM (Overall) | 85 | 3.2 |

| UGT1A4 | 64 | 0.6 |

| UGT1A9 | 174 | 2.3 |

| UGT2B7 | 45 | 1.0 |

| Data sourced from studies on recombinant UGT enzymes and pooled human liver microsomes (HLM). doi.org |

By integrating these detailed glucuronidation kinetics, PBPK models can predict the pharmacokinetic variability of haloperidol, simulate drug-drug interactions (e.g., with enzyme inducers like rifampicin), and anticipate the effects of pathophysiological changes on drug clearance. nih.gov The resulting predictions of plasma concentrations have shown good agreement with observed clinical data, validating the model's utility in personalized medicine and clinical trial design. nih.govnih.gov

In Silico Approaches for Predicting Metabolic Fate and Enzyme Interactions

Alongside PBPK modeling, various in silico methods have been developed to predict the metabolic fate of drug-like molecules, including their susceptibility to UGT-mediated metabolism. nih.gov These computational tools are particularly valuable in early drug development for forecasting metabolic pathways and potential enzyme interactions before extensive laboratory testing is conducted.

Modern in silico approaches often employ machine learning (ML) and graph neural networks (GNN) to build predictive models. nih.gov These models are trained on large datasets of known UGT substrates and their corresponding sites of metabolism (SOMs). For instance, computational frameworks like Meta-UGT and XenoSite have been created to first predict whether a compound is a likely substrate for UGT enzymes and then to identify the specific atom(s) on the molecule where glucuronic acid will be attached. nih.govnih.gov

These predictive tools are highly relevant for understanding haloperidol's metabolism. They can be used to computationally corroborate the known metabolic pathways, such as the O-glucuronidation at the hydroxyl group of the piperidine (B6355638) ring and the minor N-glucuronidation. doi.org The models achieve high accuracy, often correctly identifying the primary metabolic site in the majority of cases. nih.govnih.gov This predictive power allows researchers to screen compounds and understand the structural features that make a molecule a substrate for specific UGT isoforms.

Table 2: Performance of In Silico Models for Predicting UGT-Mediated Metabolism

| Model/Method | Prediction Type | Top-1 Accuracy | Top-2 Accuracy |

| XenoSite | Site of Metabolism | 86% | 97% |

| Meta-UGT (WLN) | Site of Metabolism | 89.8% | N/A |

| Heuristic Model | Site of Metabolism | 80% | 91% |

| Accuracy reflects the model's ability to correctly identify the primary (Top-1) or one of the top two (Top-2) sites of glucuronidation. nih.govnih.gov |

These in silico approaches provide a rapid and cost-effective means to assess the likelihood of glucuronidation for new chemical entities and to understand the enzymatic basis for the metabolism of existing drugs like haloperidol. nih.govnih.gov By predicting interactions with specific UGTs, these models help anticipate sources of metabolic variability and potential drug-drug interactions.

Q & A

Q. What are the established synthetic routes for Haloperidol beta-D-Glucuronide, and how do they align with general glucuronide conjugation methodologies?

this compound synthesis typically follows glucuronidation pathways using uridine diphosphate glucuronosyltransferase (UGT) enzymes or chemical conjugation. A validated approach involves reacting Haloperidol with activated glucuronic acid derivatives (e.g., UDP-glucuronic acid) under controlled pH and temperature. For structural analogs like estradiol-17β-D-glucuronide, synthesis employs organic chemistry techniques such as protecting-group strategies and regioselective conjugation . Researchers should validate purity via HPLC or LC-MS/MS to ensure minimal unreacted substrates or byproducts .

Q. Which analytical methods are recommended for detecting and quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is commonly used for initial quantification, with mobile phases combining acetonitrile and phosphate buffers . For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode is preferred, using deuterated internal standards (e.g., Haloperidol-d4 glucuronide) to correct for matrix effects . Sample preparation often involves protein precipitation with methanol or solid-phase extraction (SPE) to isolate glucuronides from plasma or urine .

Q. What is the role of organic anion transporters (OATPs) in the pharmacokinetics of this compound?

OATPs, particularly OATP1B1 and OATP2B1, mediate the hepatic uptake and renal excretion of glucuronidated metabolites. Studies on estradiol-17β-D-glucuronide demonstrate that OATPs exhibit high affinity for anionic glucuronides (Km ~3 µM), with transport efficiency influenced by the position and charge of the conjugated group . Competition assays using bromosulfophthalein (BSP) or taurocholic acid can validate transporter-specific uptake in vitro .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from isomeric metabolites or co-eluting matrix interferences?

- Collision Energy Optimization : Use MRM transitions specific to the glucuronide moiety (e.g., m/z 461 → 285 for Haloperidol glucuronide) and adjust collision energy to minimize in-source fragmentation.

- Chromatographic Resolution : Employ HILIC columns or longer C18 columns (150 mm) with gradient elution (e.g., 5–95% acetonitrile over 20 minutes) to separate isomers .

- Ion Suppression Testing : Spike post-column glucuronide standards to identify ion suppression zones caused by phospholipids or salts .

Q. What experimental strategies address discrepancies between in vitro transporter affinity data and in vivo pharmacokinetic profiles of this compound?

- Transporter Knockout Models : Use OATP-deficient cell lines (e.g., HEK293-OATP1B1<sup>-/-</sup>) or CRISPR-edited hepatocytes to quantify transporter-specific contributions .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro Km values with organ perfusion data to predict hepatic clearance and renal excretion .

- Biliary Cannulation Studies : Measure glucuronide concentrations in bile vs. plasma to assess enterohepatic recirculation .

Q. How do formulation variables (e.g., nanoparticle encapsulation) influence the stability and bioavailability of this compound in preclinical models?

- Nanocrystal Design : A 3<sup>2</sup> factorial design can optimize polymer-drug (e.g., PVPk30:Haloperidol) and surfactant-drug (e.g., Poloxamer 407:Haloperidol) ratios to minimize particle size (<200 nm) and maximize dissolution rates .

- Stability Testing : Assess glucuronide integrity under accelerated conditions (40°C/75% RH) using stability-indicating HPLC methods. Degradation products (e.g., free Haloperidol) should be <2% over 6 months .

Q. What methodological considerations are critical when correlating this compound concentrations with neurotoxicity endpoints in animal models?

- Dose Escalation Studies : Administer 2–10 mg/kg Haloperidol intravenously to establish dose-dependent glucuronide accumulation and histological outcomes (e.g., prefrontal cortex cell death) .

- Temporal Sampling : Collect plasma and cerebrospinal fluid (CSF) at multiple timepoints to model blood-brain barrier penetration and metabolite clearance .

- Histopathology Validation : Use TUNEL staining and GFAP immunohistochemistry to differentiate apoptosis from gliosis in brain tissues .

Methodological Challenges and Contradictions

- Synthesis vs. Metabolic Generation : Chemical synthesis () may yield stereoisomers not observed in enzymatic glucuronidation, necessitating chiral chromatography for validation .

- Transporter Affinity vs. Clinical Relevance : While OATPs show high in vitro affinity for glucuronides (), polymorphisms (e.g., OATP1B1*5) may reduce clinical significance, requiring pharmacogenetic analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.